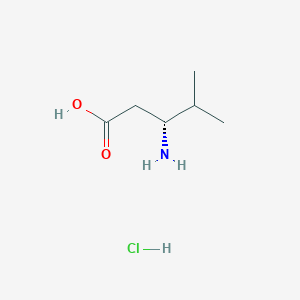

(R)-3-Amino-4-methylpentanoic acid hydrochloride

説明

®-3-Amino-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-4-methylpentanoic acid, which is known for its role in various biochemical processes. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-methylpentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-4-methyl-2-pentenoic acid.

Amination: The precursor undergoes an amination reaction using ammonia or an amine source under controlled conditions to introduce the amino group.

Hydrochloride Formation: The resulting ®-3-Amino-4-methylpentanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-4-methylpentanoic acid hydrochloride may involve:

Large-Scale Amination: Utilizing large reactors to carry out the amination reaction efficiently.

Purification: Employing techniques such as crystallization or chromatography to purify the product.

Hydrochloride Salt Formation: Converting the free amino acid to its hydrochloride salt using hydrochloric acid in a controlled environment.

化学反応の分析

Types of Reactions

®-3-Amino-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid derivatives.

科学的研究の応用

®-3-Amino-4-methylpentanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of ®-3-Amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

Pathways Involved: It can modulate pathways related to amino acid metabolism and neurotransmitter synthesis.

類似化合物との比較

Similar Compounds

(S)-3-Amino-4-methylpentanoic acid hydrochloride: The enantiomer of ®-3-Amino-4-methylpentanoic acid hydrochloride.

4-Methylvaline: A structurally similar amino acid.

Leucine: Another branched-chain amino acid with similar properties.

Uniqueness

®-3-Amino-4-methylpentanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

生物活性

(R)-3-Amino-4-methylpentanoic acid hydrochloride, also known as a beta amino acid and a positional isomer of L-leucine, has garnered attention for its diverse biological activities. This article explores its biological roles, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol (hydrochloride form)

- Physical Properties :

- Melting Point: 206-209 °C

- Solubility: Highly soluble in water

The compound's structure features a branched aliphatic chain with an amino group at the third carbon and a methyl group at the fourth carbon, contributing to its unique biological properties.

Biological Activity Overview

This compound is involved in several key biological processes:

- Neurotransmitter Precursor : It serves as a precursor for neurotransmitters, influencing neurological functions and potentially offering neuroprotective effects.

- Metabolic Roles : The compound plays a significant role in metabolic pathways, particularly in muscle metabolism and energy production. Its structural similarity to L-leucine allows it to interact with biological processes that utilize this essential amino acid.

- Therapeutic Potential : Research suggests that this compound may have therapeutic benefits in treating conditions such as depression and anxiety due to its interactions with neurotransmitter systems.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

- Interaction with Receptors : It may interact with various receptors and enzymes within biological systems, influencing neurotransmitter release and modulation .

- Influence on Energy Metabolism : By participating in metabolic pathways, it may enhance energy production during physical exertion, which is crucial for athletes and individuals engaged in high-intensity activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study examining its neuroprotective effects found that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

- Another research project focused on its role in muscle metabolism indicated that supplementation could improve recovery times post-exercise due to enhanced energy availability .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-3-Amino-5-methylhexanoic acid | 22818-43-5 | 0.93 |

| (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride | 1956435-02-1 | 0.90 |

| Beta-Leucine | 5699-54-7 | 0.96 |

The distinct stereochemistry of this compound sets it apart from these similar compounds, leading to different physiological effects and interactions within metabolic pathways .

Future Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potentials of this compound. Key areas for future study include:

- Clinical Trials : Investigating its efficacy in treating specific neurological disorders.

- Metabolic Studies : Exploring its role in enhancing athletic performance and recovery.

- Structural Modifications : Assessing how modifications to its structure can influence its biological activity.

特性

IUPAC Name |

(3R)-3-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFBWDHRKWCB-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346572 | |

| Record name | L-beta-Homovaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219310-09-5 | |

| Record name | L-beta-Homovaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。